2-Ethoxy-N-hydroxy-benzamidine
Overview
Description
2-ethoxy-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C9H12N2O2 . Its CAS number is 879-57-2 .
Molecular Structure Analysis
The InChI code for 2-ethoxy-N’-hydroxybenzenecarboximidamide is 1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,9H,2,10H2,1H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Analytical Methods in Biological Studies
2-ethoxy-N'-hydroxybenzenecarboximidamide and similar compounds have been the subject of various analytical studies. A study by Chernova et al. (2020) focused on developing a method for determining 2-methoxyhydroxybenzene in biological material, utilizing techniques like TLC, UV spectrophotometry, and GC-MS, which are relevant for similar compounds like 2-ethoxy-N'-hydroxybenzenecarboximidamide (Chernova, Shormanov, Ostanin, & Elizarova, 2020).
Chemical Synthesis and Reactions
In the field of organic synthesis, compounds structurally related to 2-ethoxy-N'-hydroxybenzenecarboximidamide are used in various reactions. For instance, Ya and Mei (1991) described the reaction of ethyl N-ethoxycarbonylmethylbenzenecarboximidate with aliphatic aldehydes, a study that sheds light on the reactivity and potential applications of similar ethoxy compounds (Ya & Mei, 1991).
Pharmaceuticals and Biomedical Research
Some derivatives of ethoxy compounds have been investigated for their pharmaceutical and biomedical applications. For instance, Cho et al. (2011) explored the use of 2-methoxyestradiol, a compound related to 2-ethoxy-N'-hydroxybenzenecarboximidamide, in a biodegradable thermosensitive poly(organophosphazene) hydrogel for breast cancer therapy (Cho, Hong, Park, Yang, & Song, 2011).
Material Science
In the field of material science, ethoxy compounds have been used in synthesizing polymers and other materials. Conner et al. (2007) studied phosphazene polymers with ethoxy side groups, focusing on their structure-property relationships and polymer electrolyte behavior, which could be relevant for understanding the properties of 2-ethoxy-N'-hydroxybenzenecarboximidamide derivatives (Conner, Welna, Chang, & Allcock, 2007).
Scientific Research Applications of 2-ethoxy-N'-hydroxybenzenecarboximidamide
Analytical Methods in Biological Studies
- Determination in Biological Material : A study by Chernova et al. (2020) developed methods for determining compounds similar to 2-ethoxy-N'-hydroxybenzenecarboximidamide in biological material, utilizing techniques such as Thin Layer Chromatography (TLC), UV spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) (Chernova, Shormanov, Ostanin, & Elizarova, 2020).
Chemical Synthesis and Reactions
- Synthesis with Aliphatic Aldehydes : Research by Ya and Mei (1991) focused on reactions involving ethyl N-ethoxycarbonylmethylbenzenecarboximidate, a compound structurally related to 2-ethoxy-N'-hydroxybenzenecarboximidamide, with aliphatic aldehydes. This study highlights the chemical reactivity and synthesis applications of such compounds (Ya & Mei, 1991).
Pharmaceuticals and Biomedical Research
- Breast Cancer Therapy : In the pharmaceutical field, Cho et al. (2011) investigated the use of a compound related to 2-ethoxy-N'-hydroxybenzenecarboximidamide, 2-Methoxyestradiol, for breast cancer therapy, demonstrating the potential medical applications of these compounds (Cho, Hong, Park, Yang, & Song, 2011).
Material Science
- Structure-Property Relationships in Polymers : Conner et al. (2007) studied polyphosphazenes with ethoxy side groups, such as 2-ethoxy-N'-hydroxybenzenecarboximidamide, to understand their influence on physical properties and ionic conductivity of gels. This research provides insights into the material science applications of ethoxy compounds (Conner, Welna, Chang, & Allcock, 2007).
Safety and Hazards
Properties
IUPAC Name |
2-ethoxy-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGRANBHYCXFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879-57-2 | |
Record name | N′-Hydroxy-2-ethoxybenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethoxy-N-hydroxybenzenecarboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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